
3,11-Dimethylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of chrysene, characterized by the addition of methyl groups at the 3 and 11 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the dimethylated product .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro-3,11-Dimethylchrysene.
Substitution: Nitro-3,11-Dimethylchrysene and sulfonic acid derivatives.
Scientific Research Applications
3,11-Dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a reference material in the study of polycyclic aromatic hydrocarbons and their environmental impact.
Biology: Research on its carcinogenic properties helps in understanding the mechanisms of chemical-induced carcinogenesis.
Medicine: Studies on its metabolites contribute to the development of biomarkers for exposure to carcinogenic polycyclic aromatic hydrocarbons.
Industry: It serves as a precursor for the synthesis of more complex organic molecules and materials
Mechanism of Action
The carcinogenic effects of 3,11-Dimethylchrysene are primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, such as dihydrodiols and epoxides, which can covalently bind to DNA and induce mutations. The primary molecular targets are the DNA bases, leading to the formation of DNA adducts that can result in carcinogenesis if not repaired .
Comparison with Similar Compounds
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- Chrysene
Comparison: 3,11-Dimethylchrysene is unique due to its specific methylation pattern, which influences its metabolic pathways and carcinogenic potential. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different peri-methyl group positions, affecting their metabolic activation and the formation of DNA adducts. Chrysene, lacking methyl groups, has a different reactivity profile and lower carcinogenic potential compared to its dimethylated derivatives .
Properties
CAS No. |
139493-40-6 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.348 |
IUPAC Name |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI Key |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C=CC4=CC=CC=C4C3=C(C=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


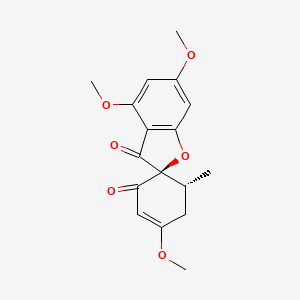
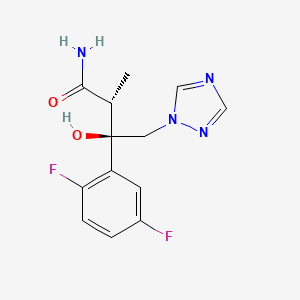
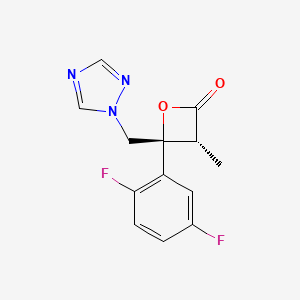
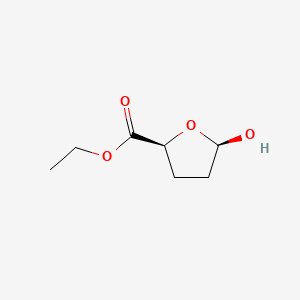
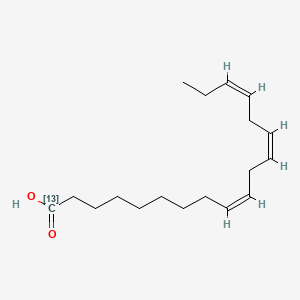
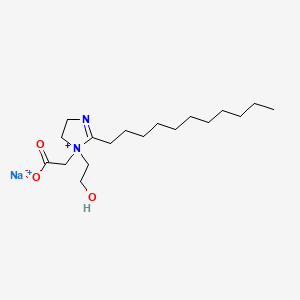
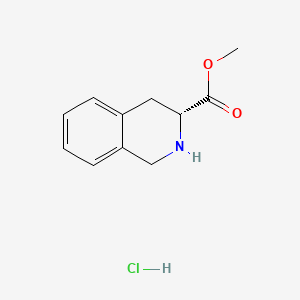
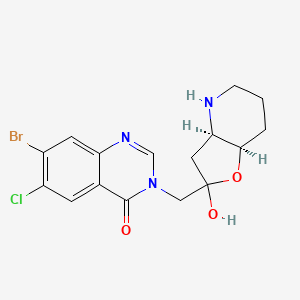
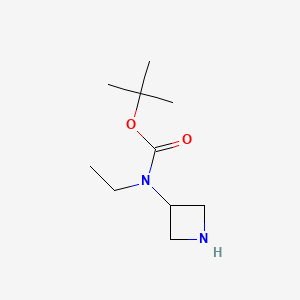
![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)
